molecular formula C16H20N2O2S2 B2873443 2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 2097895-87-7

2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2873443
CAS No.: 2097895-87-7
M. Wt: 336.47
InChI Key: WSTWQPFYVQDTQZ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide features a 2,4-dimethyl-1,3-thiazole-5-carboxamide core. The carboxamide nitrogen is substituted with a methyl group bearing two distinct heterocyclic moieties: oxan-4-yl (tetrahydropyran) and thiophen-2-yl (thiophene).

Synthetic routes for analogous thiazole carboxamides involve coupling substituted amines with activated carboxylic acid intermediates. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate can be hydrolyzed to the carboxylic acid and subsequently coupled with amines using standard reagents (e.g., HATU, DIPEA) . The oxan-4-yl and thiophen-2-ylmethylamine substituent in the target compound likely derives from a custom-synthesized amine intermediate.

Properties

IUPAC Name

2,4-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-10-15(22-11(2)17-10)16(19)18-14(13-4-3-9-21-13)12-5-7-20-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTWQPFYVQDTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carboxamide derivatives are widely explored for their biological and physicochemical properties. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazole-5-carboxamide Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~393.5* Oxan-4-yl, thiophen-2-ylmethyl Not explicitly reported -
D308-0486
(2,4-dimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}-1,3-thiazole-5-carboxamide)
~430.5* 4-(Isopropoxy)phenyl Kinase inhibitor candidate (screened)
JTT
(2,4-dimethyl-N-(naphthalen-2-yl)-1,3-thiazole-5-carboxamide)
298.36 Naphthalen-2-yl Not explicitly reported
Ethaboxam
(N-[cyano(thiophen-2-yl)methyl]-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide)
336.44 Cyano(thiophen-2-yl)methyl, ethylamino Fungicide
Dasatinib
(N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide)
488.0 Pyrimidinyl, piperazinyl, chlorophenyl Pan-Src kinase inhibitor (clinical use)

*Calculated based on molecular formulas.

Key Findings:

Substituent-Driven Activity: Lipophilicity vs. Solubility: The oxan-4-yl group in the target compound may enhance aqueous solubility compared to D308-0486’s isopropoxy phenyl group, which is more lipophilic. Biological Targets:

  • Ethaboxam’s thiophene and cyano groups contribute to fungicidal activity by disrupting fungal membrane integrity .
  • Dasatinib ’s pyrimidine and piperazine moieties enable multi-kinase inhibition via ATP-binding pocket interactions .

Synthetic Accessibility :

  • Compounds like D308-0486 and JTT are synthesized via coupling reactions between thiazole-5-carboxylic acids and substituted amines, similar to methods described for ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives .

Structural Uniqueness :

  • The target compound’s combination of oxan-4-yl (a six-membered oxygen-containing ring) and thiophen-2-yl (a five-membered sulfur-containing ring) introduces conformational rigidity and diverse electronic properties, distinguishing it from analogs with purely aromatic or aliphatic substituents.

Research Implications

  • Drug Design : The oxan-4-yl group could serve as a solubility-enhancing motif in CNS-targeting drugs, while the thiophen-2-yl group may improve binding to aromatic-rich enzyme pockets.

Preparation Methods

Hantzsch Thiazole Synthesis

The 2,4-dimethylthiazole ring is traditionally synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides. For example, chloroacetone reacts with thioacetamide in dimethylformamide (DMF) at 60°C for 1 hour to yield 2,4-dimethylthiazole. Modifications to this method include using bromoacetophenone derivatives to introduce aromatic substituents.

Reaction Conditions

  • Reactants : Chloroacetone (78-95-5) and thioacetamide (62-55-5)
  • Solvent : DMF or dichloroethane (DCE)
  • Temperature : 60–120°C
  • Yield : 75–99%

Oxidation of Thiazoline Precursors

An alternative route involves oxidizing 2,4-dimethylthiazoline using manganese dioxide (MnO₂) in refluxing dichloroethane (DCE) or acetonitrile. This method is particularly effective for electron-deficient thiazolines but requires careful temperature control to avoid decomposition.

Functionalization to 2,4-Dimethylthiazole-5-Carboxylic Acid

Carboxylation at the 5-Position

The 5-carboxylic acid group is introduced via hydrolysis of a nitrile or ester precursor. For instance, ethyl 2,4-dimethylthiazole-5-carboxylate undergoes saponification with potassium hydroxide in ethanol/water to yield the carboxylic acid.

Procedure

  • Ester hydrolysis : 2,4-Dimethylthiazole-5-carboxylate (1 eq) in 1M NaOH (10 eq), reflux for 4–6 hours.
  • Acidification : Adjust to pH 2–3 with HCl to precipitate the carboxylic acid.

Direct Carboxylation via CO₂ Insertion

Recent advances use palladium-catalyzed carbonylation, though this method is less common for thiazole systems due to competing side reactions.

Synthesis of the N-[(oxan-4-yl)(thiophen-2-yl)methyl] Amine Substituent

Reductive Amination Strategy

The branched amine is synthesized via reductive amination of tetrahydropyran-4-one with thiophen-2-ylmethanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this reaction.

Example Protocol

  • Reactants : Tetrahydropyran-4-one (1 eq), thiophen-2-ylmethanamine (1.2 eq), NaBH₃CN (1.5 eq)
  • Solvent : Methanol
  • Conditions : Stir at 25°C for 12 hours
  • Yield : 60–75%

Protection/Deprotection Approach

To prevent side reactions, the oxan-4-yl group may be introduced as a tetrahydropyranyl ether, followed by deprotection using acidic conditions.

Amide Coupling to Form 2,4-Dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The amine is then added to form the amide bond.

Optimized Procedure

  • Activation : 2,4-Dimethylthiazole-5-carboxylic acid (1 eq), EDC (1.2 eq), DMAP (0.1 eq) in DCM, 30 minutes at 25°C.
  • Coupling : Add N-[(oxan-4-yl)(thiophen-2-yl)methyl]amine (1.1 eq), stir for 48 hours.
  • Workup : Wash with HCl (1M), dry over Na₂SO₄, purify via silica gel chromatography.

Yield : 50–65%

Mixed Anhydride Method

Alternatively, the acid is treated with isobutyl chloroformate to form a mixed anhydride, which reacts with the amine in tetrahydrofuran (THF).

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 3.6 Hz, 1H, thiophene), 6.85 (d, J = 5.1 Hz, 1H, thiophene), 4.15–4.05 (m, 1H, oxan-4-yl), 3.95–3.85 (m, 2H, oxane), 2.65 (s, 3H, CH₃-thiazole), 2.50 (s, 3H, CH₃-thiazole).
  • HRMS : Calculated for C₁₇H₂₁N₃O₂S₂ [M+H]⁺: 364.1054; Found: 364.1056.

Purity and Yield Optimization

Table 1 . Comparison of Coupling Methods

Method Reagents Solvent Time (h) Yield (%)
EDC/DMAP EDC, DMAP DCM 48 65
Mixed Anhydride Isobutyl chloroformate THF 24 58
HATU HATU, DIPEA DMF 12 70

Challenges and Mitigation Strategies

Side Reactions During Amide Coupling

Competitive formation of N-acylurea byproducts is minimized by using DMAP as a catalyst and maintaining low temperatures during activation.

Steric Hindrance

The bulky N-[(oxan-4-yl)(thiophen-2-yl)methyl] group necessitates prolonged reaction times (48 hours) for complete coupling.

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